molecular formula C11H13NO5 B6590290 (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate CAS No. 1021692-54-5

(S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate

Cat. No.: B6590290
CAS No.: 1021692-54-5
M. Wt: 239.22 g/mol
InChI Key: FUTHRNWZVKKSPQ-JTQLQIEISA-N
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Description

(S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate (CAS: 1021692-54-5) is a chiral ester derivative with a nitro-substituted aromatic ring. Its molecular formula is C₁₁H₁₃NO₅, and it has a molecular weight of 239.22 g/mol . Key physical properties include a melting point of 147°C and a predicted boiling point of 362.5±27.0°C . The compound is characterized by:

  • A methoxy group at the 2-position.
  • A 4-nitrophenyl group at the 3-position.
  • A methyl ester backbone.

It is used exclusively in research settings, particularly in medicinal chemistry and enzyme inhibition studies, with a purity >97% . Storage recommendations include sealing in dry conditions at room temperature, though solutions are stable for 6 months at -80°C .

Properties

IUPAC Name

methyl (2S)-2-methoxy-3-(4-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-16-10(11(13)17-2)7-8-3-5-9(6-4-8)12(14)15/h3-6,10H,7H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTHRNWZVKKSPQ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution for Methoxy Group Introduction

The methoxy group at the C2 position is typically introduced via nucleophilic substitution. A common approach involves treating a hydroxy precursor with methyl iodide (MeI) in the presence of a strong base such as sodium hydride (NaH). For example, in a procedure adapted from palladium-catalyzed coupling reactions, 2-hydroxy-3-(4-nitrophenyl)propanoic acid is deprotonated with NaH in tetrahydrofuran (THF) at 0°C, followed by methylation with MeI to yield the methoxy derivative. The reaction proceeds at room temperature for 1 hour, achieving 84% yield after column chromatography.

Esterification of Carboxylic Acid Precursors

Esterification of the corresponding carboxylic acid with methanol under acidic conditions is a foundational method. In a protocol from WO2012017441A1, 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid is refluxed with methanol and sulfuric acid, yielding the methyl ester with 66% efficiency after extraction with ethyl acetate. While this method is robust, it requires careful pH adjustment to 2–3 during workup to prevent hydrolysis.

Chiral Resolution Techniques

Diastereomeric Salt Formation

Racemic mixtures of methyl 2-methoxy-3-(4-nitrophenyl)propanoate are resolved using chiral amines. A patent by BASF (US20130184490A1) describes the use of (S)-1-(4-nitrophenyl)ethylamine as a resolving agent. The racemic ester is dissolved in acetone and methyl tert-butyl ether (MTBE), heated under reflux with the chiral amine, and seeded to induce crystallization of the diastereomeric salt. Acidification with HCl liberates the (S)-enantiomer, achieving 55% yield and >99.5% enantiomeric excess (ee).

Chromatographic Separation

Preparative high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) offers an alternative to salt formation. While this method avoids stoichiometric resolving agents, it is less scalable and achieves lower yields (∼40%) compared to crystallization-based approaches.

Asymmetric Synthesis Approaches

Catalytic Asymmetric Hydrogenation

Palladium-catalyzed asymmetric hydrogenation of α,β-unsaturated esters provides direct access to chiral centers. A nitro-substituted acrylate precursor is hydrogenated under 1 atm H₂ in methanol with a palladium-on-carbon (Pd/C) catalyst. This method achieves 92% ee but requires stringent temperature control (−5°C) and yields 78% after filtration.

Organocatalytic Michael Addition

Proline-derived catalysts enable enantioselective Michael additions to construct the propanoate backbone. In a model reaction, 4-nitrobenzaldehyde undergoes addition to methyl acrylate using (S)-proline as a catalyst, yielding the (S)-configured product with 85% ee. However, this method is limited by prolonged reaction times (72 hours) and moderate yields (65%).

Industrial-Scale Production Considerations

Continuous Flow Processes

Industrial protocols prioritize continuous flow systems to enhance reproducibility. Esterification and methylation steps are conducted in tubular reactors with in-line monitoring, reducing reaction times by 50% compared to batch processes. MTBE and n-heptane are employed for continuous crystallization, achieving 60% overall yield at pilot scale.

Solvent and Catalyst Recycling

Economic viability is improved by recycling Pd/C catalysts via microfiltration and reusing MTBE through distillation. Patent data indicate that three reuse cycles maintain catalyst activity (>95% conversion) and solvent purity (>99%).

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)ScalabilityCost ($/kg)
Diastereomeric salt resol.5599.5High120
Catalytic hydrogenation7892Moderate200
Organocatalytic addition6585Low300
Continuous flow6099.5High150

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe) or other alkoxide bases.

Major Products Formed

    Oxidation: Formation of 2-methoxy-3-(4-nitrophenyl)propanoic acid.

    Reduction: Formation of (S)-Methyl 2-methoxy-3-(4-aminophenyl)propanoate.

    Substitution: Formation of various esters depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate is in medicinal chemistry as a potential drug candidate. Its structural features allow it to interact with biological targets effectively.

Case Study: Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies on imidazotetrazine derivatives have shown that modifications to the core structure can enhance cytotoxicity against various cancer cell lines, including ovarian and CNS cancers . The introduction of nitrophenyl groups has been correlated with increased potency, suggesting that this compound may also possess similar therapeutic potential.

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in the synthesis of other bioactive molecules. Its methoxy and nitrophenyl substituents provide functional groups that can be further modified.

Synthetic Applications

The synthesis routes for this compound typically involve alkylation reactions, which can yield various derivatives with altered biological activities . For example, using different alkylating agents can lead to variations that may enhance solubility or target specificity.

Quantitative Structure–Activity Relationship (QSAR) Studies

This compound is also utilized in QSAR studies to predict the biological activity of related compounds. By analyzing the relationship between chemical structure and biological activity, researchers can design more effective drugs.

Data Analysis

In QSAR studies, compounds are evaluated based on their molecular descriptors and biological activity data. The findings suggest that modifications to the nitrophenyl group significantly influence the compound's interaction with target proteins . This insight aids in optimizing lead compounds for enhanced therapeutic efficacy.

Research Use and Safety

While this compound is primarily intended for research purposes, it is crucial to handle it with care due to its chemical properties. It should be stored at room temperature in a dry environment and handled using appropriate safety protocols .

Mechanism of Action

The mechanism of action of (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as proteins and enzymes. The ester group can be hydrolyzed to release the active acid form, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, stereochemistry, or functional groups, leading to variations in reactivity, stability, and applications. Below is a detailed comparison:

Substituent Modifications

(a) Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate (CAS: 929083-97-6)
  • Key Differences : Replaces the methoxy group with a hydroxyl (-OH) group.
  • Molecular Weight : 225.20 g/mol (vs. 239.22 g/mol for the target compound) .
  • Stability : Requires storage at 2–8°C (vs. room temperature for the methoxy analog) .
  • Applications : The hydroxyl group may enhance hydrogen-bonding interactions, making it suitable for coordination chemistry or prodrug synthesis.
(b) (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate
  • Key Differences: Substitutes methoxy with an amino (-NH₂) group.
  • Synthesis: Produced via etherification of nitro derivatives using methanol and thionyl chloride .
  • Applications: The amino group enables participation in reduction reactions (e.g., conversion to aminophenyl derivatives using NaBH₄) .
(c) Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate (CAS: 60456-15-7)
  • Key Differences : Replaces the nitro group with a methyl (-CH₃) and introduces a bromine atom .
  • Molecular Formula: C₁₂H₁₅BrO₃ (vs. C₁₁H₁₃NO₅) .

Functional Group Variations

(a) Methyl N-[3-(4-nitrophenyl)pyruvoyl]-L-alaninate
  • Structure : Incorporates a pyruvoyl-L-alaninate moiety.
  • Synthesis : Prepared via EDC-mediated coupling in CH₂Cl₂ .
  • Applications : Forms coordination complexes with Zn²+ and Cu²+ , highlighting its role in metallo-organic chemistry .
(b) 2-Hydroxyethyl 2,2-dimethylenedioxa-3-(4-nitrophenyl)-propanoate
  • Structure : Features a dioxa ring and hydroxyethyl ester.
  • Synthesis : Synthesized via acid-catalyzed reactions with ethylene glycol .
  • Solubility : Likely higher in polar solvents due to the dioxa ring.

Physicochemical and Stability Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Storage Conditions Key Functional Groups
(S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate C₁₁H₁₃NO₅ 239.22 147 Room temperature, dry Methoxy, nitro, methyl ester
Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate C₁₀H₁₁NO₅ 225.20 N/A 2–8°C, sealed Hydroxyl, nitro, methyl ester
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate C₁₀H₁₂N₂O₄ 224.21 N/A N/A Amino, nitro, methyl ester
Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate C₁₂H₁₅BrO₃ 287.15 N/A N/A Bromo, methoxy, methyl ester

Key Research Findings

Synthetic Flexibility : The methoxy group in the target compound improves stability compared to hydroxyl analogs, which are prone to oxidation .

Nitro Group Impact : The 4-nitrophenyl moiety enhances electrophilicity, facilitating nucleophilic aromatic substitution in medicinal chemistry .

Chirality Effects : The (S)-configuration is critical for binding to chiral receptors in enzyme inhibition studies .

Biological Activity

(S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and activity, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a methoxy group, a nitrophenyl moiety, and a propanoate backbone. The synthesis typically involves the esterification of (S)-2-methoxy-3-(4-nitrophenyl)propanoic acid with methanol, using strong acid catalysts such as sulfuric or hydrochloric acid under reflux conditions.

Synthetic Route

  • Starting Material : (S)-2-methoxy-3-(4-nitrophenyl)propanoic acid
  • Reagents : Methanol, acid catalyst (H₂SO₄ or HCl)
  • Conditions : Reflux

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form an amino group, which may participate in enzyme interactions or modulate protein functions . The ester bond can be hydrolyzed to release the active acid form, potentially influencing biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies have suggested that derivatives of this compound may possess antitumor properties. For instance, modifications to the nitro group have been explored to enhance cytotoxicity against cancer cell lines .
  • Enzyme Interactions : The compound has been studied for its role in enzyme-catalyzed reactions, particularly those involving ester hydrolysis. Its structural characteristics allow it to act as a substrate or inhibitor in various enzymatic processes.
  • Chiral Drug Development : Given its chiral nature, this compound is being investigated as a building block for synthesizing chiral drugs, which are crucial in pharmacology for achieving desired therapeutic effects with reduced side effects.

Case Studies and Research Findings

StudyFindings
Chondramide A Analogues Evaluated the cytotoxicity of analogues including this compound against human foreskin fibroblast cells. Some analogues showed enhanced activity compared to natural products like jasplakinolide .
Nitro Group Reduction Investigated the reduction of the nitro group to an amino group using catalytic hydrogenation, yielding derivatives with increased biological activity .
Enzyme-Catalyzed Reactions Demonstrated that the compound acts as a substrate in enzyme-catalyzed hydrolysis reactions, indicating potential applications in drug metabolism studies.

Comparison with Related Compounds

This compound can be compared with similar compounds based on their structural features and biological activities.

CompoundCAS NumberUnique FeaturesBiological Activity
(S)-Ethyl 2-methoxy-3-(4-nitrophenyl)propanoateNot availableEthyl instead of methyl esterModerate antitumor activity
(S)-2-Methoxy-3-(4-nitrophenyl)propanoic acidNot availableFree acid formHigher enzyme activity modulation
(S)-Methyl 3-(4-nitrophenyl)propanoate54405-42-4Nitro group para to propanoatePotential for enzyme inhibition

Q & A

Q. Basic

  • IR Spectroscopy : Ester C=O stretch (~1742 cm⁻¹), O-H stretch (~3392 cm⁻¹), and nitro group vibrations (~1362 cm⁻¹) .
  • NMR : 1H^1H NMR signals for the methoxy group (~δ 3.3–3.7 ppm), aromatic protons of 4-nitrophenyl (~δ 7.5–8.2 ppm), and stereospecific coupling constants .
  • HRMS : Molecular ion [M+H]+^+ at m/z 358.1244 (calculated for C16_{16}H25_{25}ClNO4_4Si) .

How are physical properties like melting point and density determined experimentally, and what values are reported for related analogs?

Basic
Physical properties are determined via:

  • DSC/TGA : Melting points (e.g., 156.5°C for a tert-butoxycarbonyl derivative) .
  • Density : Predicted at ~1.3 g/cm³ using computational modeling .
  • Refractive Index : n20D_{20}^D ~1.54 for structurally similar esters .
    These values guide solvent selection and crystallization protocols.

How can enantiomeric excess (ee) be quantified, and what chiral resolution methods validate stereochemical purity?

Q. Advanced

  • Chiral HPLC : Use of columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to separate enantiomers .
  • NMR with Chiral Shift Reagents : Europium complexes induce splitting of diastereotopic protons .
  • X-ray Crystallography : Absolute configuration confirmation via single-crystal analysis (e.g., Flack parameter < 0.1) .

What strategies resolve discrepancies between computational predictions (e.g., NMR shifts) and experimental data?

Q. Advanced

  • DFT Calculations : Compare computed 1H^1H NMR shifts (using Gaussian/B3LYP) with experimental data to refine conformational models .
  • Solvent Effects : Account for solvent polarity in simulations (e.g., DMSO vs. CDCl3_3) .
  • Dynamic Effects : Rotational barriers of methoxy groups may explain peak broadening .

How do crystallographic refinement protocols in SHELX improve structural accuracy for this compound?

Q. Advanced

  • SHELXL Refinement : High-resolution data (<1.0 Å) and twin-law corrections resolve disorder in nitro or methoxy groups .
  • Hydrogen Bonding Networks : SHELXPRO visualizes intermolecular interactions (e.g., O-H···O) critical for packing analysis .
  • Validation Tools : Coot and PLATON cross-validate thermal parameters and geometry .

How can conflicting reaction yields from synthetic routes be systematically analyzed for optimization?

Q. Advanced

  • Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C vs. PtO2_2), temperatures, and solvent polarities to identify critical factors .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to pinpoint rate-limiting steps .
  • Purification Optimization : Compare column chromatography vs. recrystallization for enantiomer isolation .

What safety protocols are recommended for handling nitroaromatic intermediates during synthesis?

Q. Basic

  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks from nitro group decomposition .
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH4_4Cl) before disposal .

How can computational tools predict metabolic pathways or degradation products of this compound?

Q. Advanced

  • PISTACHIO/BKMS Databases : Predict metabolites via esterase-mediated hydrolysis or nitro-reduction pathways .
  • Density Functional Theory (DFT) : Simulate bond dissociation energies to identify labile sites (e.g., methoxy cleavage) .
  • HPLC-MS/MS : Validate predicted degradation products in simulated biological matrices .

What are the applications of this compound in medicinal chemistry or materials science?

Q. Advanced

  • Drug Intermediate : Chiral building block for protease inhibitors or kinase-targeting agents .
  • Polymer Synthesis : Nitro groups enable photo-crosslinking in functionalized resins .
  • Catalysis : Asymmetric induction in organocatalytic reactions (e.g., Michael additions) .

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